molecular formula C8H18Cl2N2 B13627986 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride

Cat. No.: B13627986
M. Wt: 213.15 g/mol
InChI Key: DQMOXFCFERHVPL-UHFFFAOYSA-N
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Description

Historical Context of Diazaspiro Compounds in Drug Discovery

Diazaspiro compounds first gained prominence in the 1990s as rigid analogs of flexible amines like piperazine, addressing challenges related to off-target activity and metabolic instability. Early work focused on 1,9-diazaspiro[5.5]undecanes, which demonstrated nanomolar antagonism at orexin receptors (OX~1~R and OX~2~R) through strategic substitution at positions 9 and 4. For instance, compound 6d achieved a pK~i~ of 9.34 at OX~2~R, though poor oral bioavailability (5%) limited therapeutic utility. This spurred innovations in fused-ring systems, exemplified by 4,5-benzene-fused derivatives showing dual NK1/NK2 receptor inhibition.

The evolution of diazaspiro chemistry is marked by three phases:

  • Scaffold exploration (1990–2005): Optimization of ring size and fusion patterns.
  • Synthetic methodology development (2005–2015): Pd-mediated cross-coupling and reductive amination protocols.
  • Computational-guided design (2015–present): Leveraging crystal structures like σ2R/TMEM97 (PDB: 7M3E) for rational modifications.

Table 1: Key Diazaspiro Compounds in Therapeutic Development

Compound Target K~i~ (nM) Selectivity Ratio Year
6d OX~2~R 0.46 1:1.2 (OX~1~R) 2017
2t σ2R/TMEM97 4.0 1:8 (σ1R) 2022
10a NK1/NK2 1.2/2.1 1:1.75 2017

Role of Spirocyclic Structural Motifs in Bioactive Molecule Design

Spirocyclic frameworks like 8-methyl-5,8-diazaspiro[3.5]nonane confer three critical advantages:

  • Conformational restriction : The orthogonal piperidine rings (C7–C8–C9–N8 and C5–N5–C6–C7) enforce a bent geometry, mimicking bioactive conformations of linear amines.
  • Improved pharmacokinetics : Reduced rotatable bonds (4 vs. 6 in piperazine) enhance metabolic stability, as evidenced by 2.3-fold higher c~max~ in spiro analogs.
  • Stereoelectronic tuning : The quaternary carbon at position 7 modulates electron density at N5 and N8, enabling fine control over pK~a~ (6.8–8.2).

Comparative molecular dynamics simulations reveal that 8-methyl-5,8-diazaspiro[3.5]nonane maintains stable salt bridges with ASP29 (2.5–3.3 Å) in σ2R/TMEM97, outperforming piperazine derivatives by 1.8 kcal/mol in binding energy. This arises from the scaffold’s ability to position the N-methyl group for optimal van der Waals contacts with VAL146 and LEU111.

Table 2: Structural Comparison of Spirocyclic vs. Linear Amines

Parameter 8-Methyl-5,8-diazaspiro[3.5]nonane Piperazine
Rotatable bonds 4 6
Calculated LogP 1.8 0.5
H-bond donors 2 2
TPSA (Ų) 36.1 24.3
Metabolic stability (t½) 42 min 18 min

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

8-methyl-5,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-5-9-8(7-10)3-2-4-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

DQMOXFCFERHVPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2(C1)CCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the cyclization of linear precursors containing appropriate functional groups to form the spirocyclic framework. The key steps include:

  • Cyclization Reaction: A linear diamine or amino-alcohol precursor undergoes intramolecular cyclization under controlled conditions to form the spiro ring system. This step often requires a catalyst to facilitate the formation of the spiro linkage.

  • Use of Catalysts: Catalysts such as acidic or basic agents can be employed to promote cyclization. Specific catalysts are chosen based on the precursor's reactivity and desired reaction rate.

  • Reaction Conditions: Temperature and solvent choice are critical. Typical solvents include polar aprotic solvents like dimethylformamide or acetonitrile, which stabilize intermediates and enhance cyclization efficiency. Reaction temperatures are optimized to balance reaction speed and selectivity, often ranging from ambient to moderate heating (e.g., 50–100 °C).

  • Salt Formation: After cyclization, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, improving the compound’s stability and solubility for further applications.

Industrial Production Methods

For large-scale synthesis, industrial methods focus on optimizing yield, purity, and cost-effectiveness:

  • Scale-Up Protocols: Industrial synthesis employs batch or continuous flow reactors designed to maintain stringent control over temperature, mixing, and reaction time.

  • Purification Steps: Post-reaction workup includes extraction, crystallization, and filtration to isolate the dihydrochloride salt in high purity.

  • Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify compound identity and purity.

Reaction Mechanism Insights

The cyclization mechanism involves nucleophilic attack of an amine or hydroxyl group on an electrophilic center within the linear precursor, leading to ring closure and spiro formation. The spirocyclic structure imparts rigidity and unique stereochemistry, which are important for the compound’s biological interactions.

Analytical Data and Research Findings

Chemical Properties

Property Value
Molecular Formula C8H18N2O·2HCl
Molecular Weight 215.12 g/mol
Structural Features Spirocyclic diaza compound with methyl substitution
Salt Form Dihydrochloride salt

Characterization Techniques

Reaction Yield and Purity

Industrial synthesis methods report yields typically above 70%, with purity exceeding 98% after crystallization and purification steps. Optimization of reaction conditions such as solvent, temperature, and catalyst loading is crucial for maximizing these parameters.

Comparative Analysis with Analogous Compounds

Compound Name Structural Differences Impact on Reactivity and Applications
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride Different methyl and oxygen substitution Alters solubility and binding affinity
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride Presence of ketone group Changes electronic properties and reactivity
2-Diphenylmethyl-5-oxa-2,8-diazaspiro[3.5]nonane Bulky diphenylmethyl group Affects steric hindrance and biological activity

This comparison highlights the uniqueness of this compound in terms of substitution pattern and salt form, influencing its chemical behavior and potential uses.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions often conducted in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: N-oxides of 8-methyl-5,8-diazaspiro[3.5]nonane.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxide or alkoxide substituted derivatives.

Scientific Research Applications

8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The spiro[3.5]nonane core is shared among several derivatives, but substituent variations lead to distinct physicochemical and biological properties. Below is a comparison with 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride, a structurally related compound:

Property 8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride
Substituent Methyl group at position 8 Oxygen atom at position 2 (ether linkage)
Polarity Moderate (lipophilic due to methyl group) Higher (polar ether oxygen enhances hydrophilicity)
Hazard Profile H360, H372, H410 No explicit hazard data available
Thermal Stability Sensitive to heat (>50°C) Likely more stable (ether bonds resist oxidation)
Applications Potential CNS drug candidate (rigidity enhances BBB penetration) Suited for aqueous formulations (e.g., injectables)

Functional Differences

  • Reactivity : The methyl group in the 8-methyl derivative may increase metabolic stability compared to the ether-containing analogue, which could undergo oxidative cleavage .
  • Environmental Impact : The 8-methyl derivative’s H410 classification underscores its ecological risks, whereas the 2-oxa analogue’s environmental fate remains uncharacterized .

Research Findings

  • 8-Methyl derivative : Discontinued from commercial availability, possibly due to safety concerns highlighted in its hazard profile . Studies suggest utility in neurological disorders but require rigorous toxicity mitigation.
  • 2-Oxa derivative : Marketed as a newer alternative (Synthonix, 2003), likely prioritized for applications requiring enhanced solubility. However, absence of hazard data necessitates further toxicological evaluation .

Biological Activity

8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride is a complex organic compound belonging to the class of diazaspiro compounds. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique bicyclic structure contributes to its interactions with various biological targets.

The molecular formula for this compound is C11H18Cl2N2, with a molecular weight of 253.19 g/mol. The compound features a spirocyclic structure, which is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC11H18Cl2N2
Molecular Weight253.19 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets involved in various physiological processes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. In vitro studies have shown its effectiveness against common strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies have demonstrated its ability to modulate dopamine and serotonin levels in animal models, which may provide insights into its potential use in treating mood disorders and anxiety.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various diazaspiro compounds, including this compound. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Neuropharmacological Assessment : In a preclinical trial assessing the effects on anxiety-related behaviors in rodents, administration of this compound resulted in a marked reduction in anxiety-like behaviors compared to control groups.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. These efforts aim to improve its efficacy and reduce potential side effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliJournal of Medicinal Chemistry
NeuropharmacologicalReduced anxiety-like behavior in rodentsPreclinical Trial

Q & A

Basic Research Questions

Q. What safety protocols and engineering controls are essential for handling 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields and safety glasses for eye protection. Inspect gloves prior to use and follow proper removal techniques to avoid skin contact .
  • Storage : Store in a cool, dry environment with strict adherence to guidelines for incompatible substances. Ensure containers are tightly sealed to prevent moisture absorption or degradation .
  • Engineering Controls : Implement fume hoods for synthesis steps involving volatile intermediates. Regularly decontaminate work surfaces and dispose of waste according to local regulations .

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this spirocyclic compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic scaffold. For example, coupling constants in the range of 3–5 Hz for protons on adjacent carbons in the diazaspiro ring can validate spatial constraints .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures, particularly for verifying the non-planar geometry of the spiro center .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 176.64 g/mol for related analogs) and fragmentation patterns .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Start with tert-butyl-protected intermediates (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) to minimize side reactions during diazaspirane ring formation .
  • Purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to separate diastereomers or impurities. Monitor pH to avoid hydrochloride salt degradation .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges in synthesizing 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during key cyclization steps to induce stereoselectivity .
  • Dynamic Kinetic Resolution : Utilize enzymes or transition-metal complexes to racemize undesired enantiomers in situ, improving overall yield of the target isomer .
  • Analytical Validation : Combine circular dichroism (CD) spectroscopy with chiral HPLC to quantify enantiomeric excess (ee) ≥98% .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use PubChem-derived 3D structures (InChI Key: PDWINIZEUXFRKQ-UHFFFAOYSA-N) to simulate binding affinities with targets like G-protein-coupled receptors (GPCRs) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • QSAR Modeling : Corolate substituent effects (e.g., methyl group position) with activity data from analogs (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane derivatives) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Batch Purity Analysis : Compare impurity profiles (e.g., via LC-MS) across studies. For example, residual solvents or diastereomers may artificially inflate/deflate activity metrics .
  • Assay Standardization : Replicate experiments using harmonized protocols (e.g., cell lines, incubation times). Cross-reference with structurally validated analogs (e.g., 1,8-diazaspiro[4.5]decane-2-one hydrochloride) to isolate structure-activity relationships .
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to detect publication bias or outliers in existing datasets .

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